molecular formula C19H26ClN7O2 B12404211 Anagliptin (hydrochloride)

Anagliptin (hydrochloride)

Cat. No.: B12404211
M. Wt: 419.9 g/mol
InChI Key: SRIIFFBJIKZICS-RSAXXLAASA-N
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Description

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Anagliptin (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anagliptin (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

Anagliptin (hydrochloride) exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). As a result, the levels of these hormones increase, leading to enhanced insulin secretion and reduced glucagon release. This helps in maintaining blood glucose levels within the normal range .

Comparison with Similar Compounds

Uniqueness of Anagliptin: Anagliptin (hydrochloride) is unique due to its specific molecular structure, which provides a high degree of selectivity for DPP-4 inhibition. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic efficacy .

Properties

Molecular Formula

C19H26ClN7O2

Molecular Weight

419.9 g/mol

IUPAC Name

N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide;hydrochloride

InChI

InChI=1S/C19H25N7O2.ClH/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20;/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28);1H/t15-;/m0./s1

InChI Key

SRIIFFBJIKZICS-RSAXXLAASA-N

Isomeric SMILES

CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCC[C@H]3C#N.Cl

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N.Cl

Origin of Product

United States

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